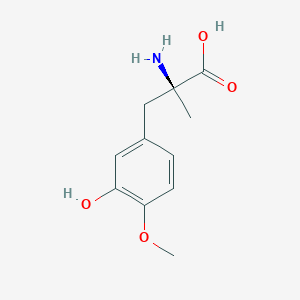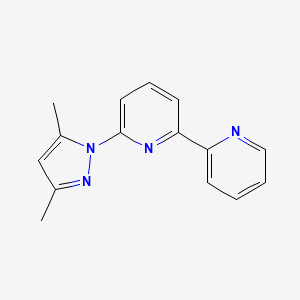
2,2'-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) is a complex organic compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in numerous chemical applications. The presence of both bipyridine and pyrazole moieties in its structure enhances its binding capabilities and selectivity towards specific metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) typically involves the reaction of 2,2’-bipyridine with 3,5-dimethyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases and acids to facilitate substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species .
科学的研究の応用
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine and pyrazole moieties provide multiple binding sites, allowing the compound to form stable chelates with metals. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler analog that lacks the pyrazole moiety, making it less selective in metal binding.
1,10-Phenanthroline: Another bidentate ligand with a similar binding mode but different electronic properties.
2,2’-Bipyridine, 6-methyl: A derivative with a methyl group instead of the pyrazole moiety, affecting its binding affinity and selectivity.
Uniqueness
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) is unique due to the presence of both bipyridine and pyrazole moieties, which enhance its binding capabilities and selectivity towards specific metal ions. This makes it a valuable ligand in various applications, particularly in the separation of actinides and lanthanides .
特性
分子式 |
C15H14N4 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
2-(3,5-dimethylpyrazol-1-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C15H14N4/c1-11-10-12(2)19(18-11)15-8-5-7-14(17-15)13-6-3-4-9-16-13/h3-10H,1-2H3 |
InChIキー |
FKIBLHMXDWDBMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=CC(=N2)C3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


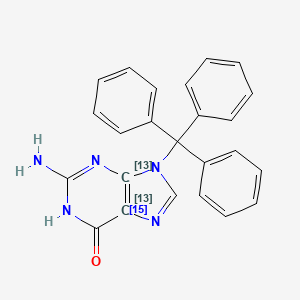
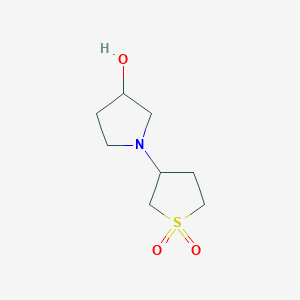

![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
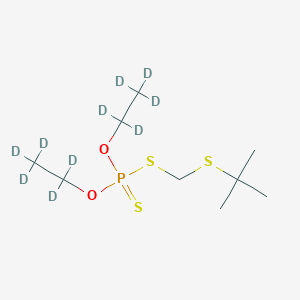
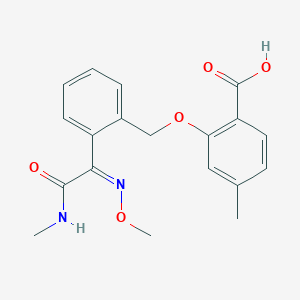
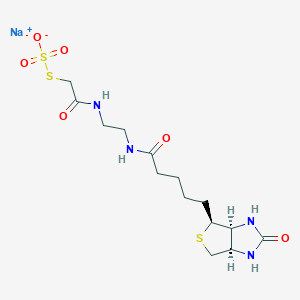
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
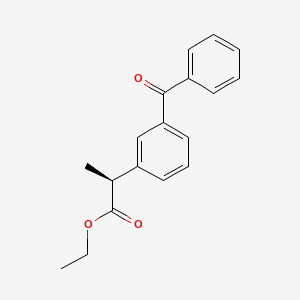
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
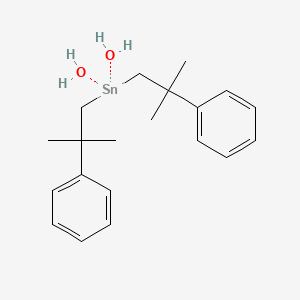
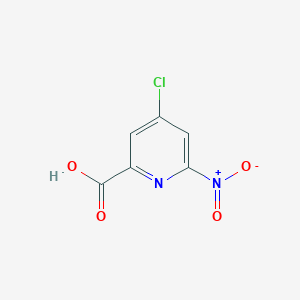
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
